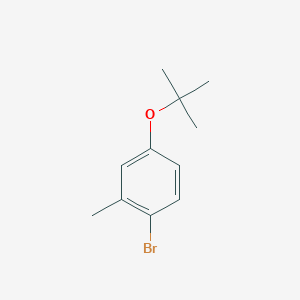
2-Bromo-5-(tert-butoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(tert-butoxy)toluene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by a bromine atom attached to the benzene ring, along with a tert-butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butoxy)toluene typically involves the bromination of 5-(tert-butoxy)toluene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butoxy)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrogenated derivatives.
Scientific Research Applications
2-Bromo-5-(tert-butoxy)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butoxy)toluene involves its reactivity with various chemical reagents. The bromine atom and tert-butoxy group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butoxy)toluene
- 2-Bromo-6-(tert-butoxy)toluene
- 2-Chloro-5-(tert-butoxy)toluene
Uniqueness
2-Bromo-5-(tert-butoxy)toluene is unique due to the specific positioning of the bromine atom and tert-butoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
HTYXVYWAINPBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


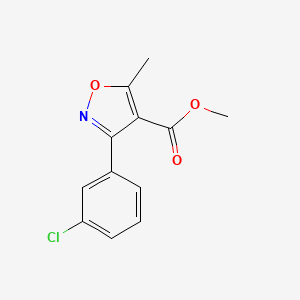
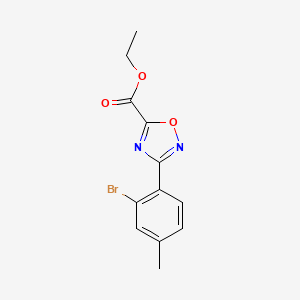
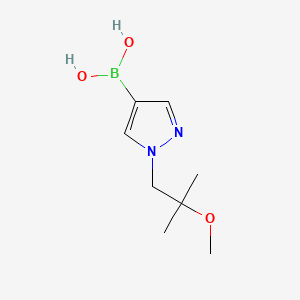
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
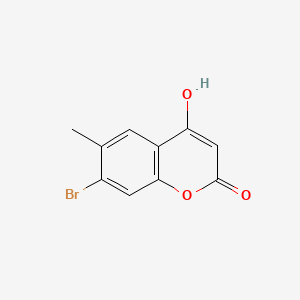
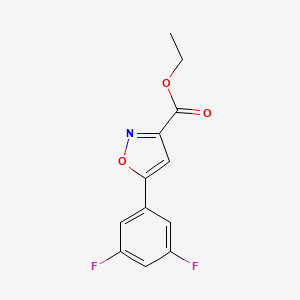
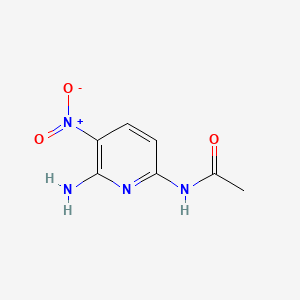
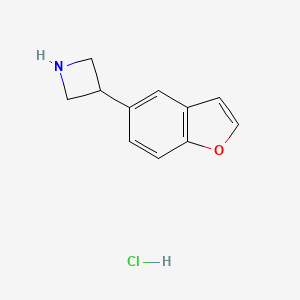
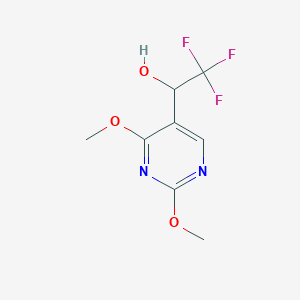
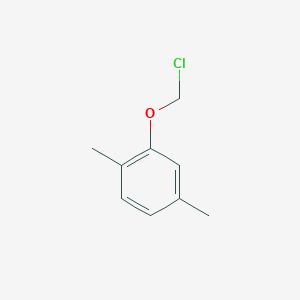
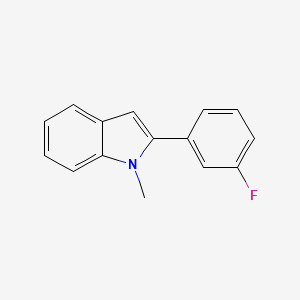

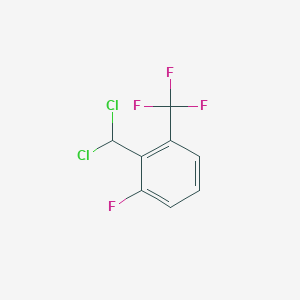
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
